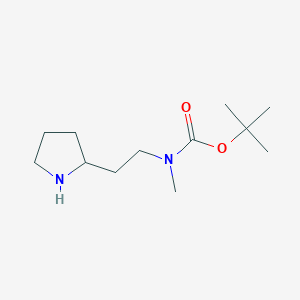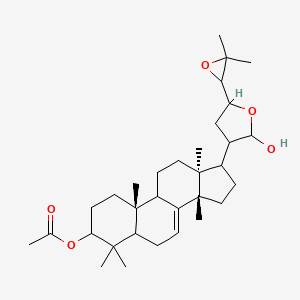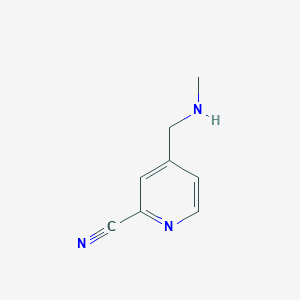
Ethyl 3-(pyridin-3-yl)propanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(pyridin-3-yl)propanimidate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a propanimidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(pyridin-3-yl)propanimidate typically involves the reaction of pyridine derivatives with ethyl propanoate under specific conditions. One common method involves the use of 2-aminopyridine and ethyl acrylate as starting materials. The reaction is carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours under nitrogen protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Post-reaction purification typically involves washing with organic solvents, concentration under reduced pressure, and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(pyridin-3-yl)propanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-(pyridin-3-yl)propanimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(pyridin-3-yl)propanimidate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Molecular docking studies and in silico simulations are often used to predict and analyze these interactions .
Comparación Con Compuestos Similares
Ethyl 3-(pyridin-3-yl)propanimidate can be compared with other pyridine derivatives such as:
- Ethyl 3-(pyridin-2-yl)propanimidate
- Ethyl 3-(pyridin-4-yl)propanimidate
- N-(pyridin-2-yl)amides
These compounds share similar structural features but differ in the position of the pyridine ring or the nature of the substituents. This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Número CAS |
787518-96-1 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
ethyl 3-pyridin-3-ylpropanimidate |
InChI |
InChI=1S/C10H14N2O/c1-2-13-10(11)6-5-9-4-3-7-12-8-9/h3-4,7-8,11H,2,5-6H2,1H3 |
Clave InChI |
CJZHWOUOEHEWTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)



![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)



![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)

